molecular formula C21H23NO2 B4275847 methyl 2-(1-adamantyl)-4-quinolinecarboxylate

methyl 2-(1-adamantyl)-4-quinolinecarboxylate

Cat. No.: B4275847
M. Wt: 321.4 g/mol
InChI Key: OEDZVBAYFPNSJA-UHFFFAOYSA-N
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Description

Methyl 2-(1-adamantyl)-4-quinolinecarboxylate is a useful research compound. Its molecular formula is C21H23NO2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.172878976 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research on the synthesis of quinoline derivatives, including those substituted with adamantyl groups, has been explored. A study by Kozubková et al. (2012) demonstrated the preparation of 2,3,4-trisubstituted quinolines using Friedländer Condensation, yielding products with moderate-to-excellent yields. This process is significant for the synthesis of adamantyl quinolines (Kozubková et al., 2012).
  • Electrochemical Adamantylation : Hess and Huhn (1981) described the electrochemical adamantylation of quinolinylhalides, demonstrating the potential for synthesizing adamantyl-quinoline structures through electrochemical methods (Hess & Huhn, 1981).

Medicinal Chemistry and Pharmacology

  • Antimycobacterial Activities : Monga et al. (2004) synthesized ring-substituted quinolinecarbohydrazides, including derivatives of adamantyl-quinolines, which showed promising antimycobacterial activities against drug-sensitive M. tuberculosis strains (Monga et al., 2004).
  • Potential Antimalarial Agent : A study on the synthesis of α-(2-piperidyl)-2-(1-adamantyl)-6,8-dichloro-4-quinolinemethanol hydrochloride by Novotny et al. (1974) indicated its potential as an antimalarial agent (Novotny et al., 1974).

Material Science and Engineering

  • Polyamide-Imides with Adamantyl Groups : Liaw and Liaw (2001) synthesized polyamide-imides containing adamantyl groups, indicating the use of adamantyl-quinolines in polymer science. These polymers exhibited good solubility and thermal stability (Liaw & Liaw, 2001).

Biochemical Research

  • JNK Inhibitor Development : Haynes et al. (2012) identified a quinolone JNK inhibitor with an adamantyl analogue. This research highlighted the application of adamantyl-quinolines in developing selective biochemical inhibitors (Haynes et al., 2012).

Properties

IUPAC Name

methyl 2-(1-adamantyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-24-20(23)17-9-19(22-18-5-3-2-4-16(17)18)21-10-13-6-14(11-21)8-15(7-13)12-21/h2-5,9,13-15H,6-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDZVBAYFPNSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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